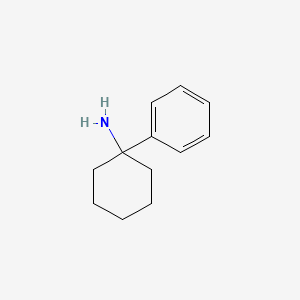

1-Phenylcyclohexylamine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-phenylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c13-12(9-5-2-6-10-12)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZGRPPQZUQUCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1934-71-0 (hydrochloride) | |

| Record name | 1-Phenylcyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002201243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30176449 | |

| Record name | 1-Phenylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2201-24-3 | |

| Record name | 1-Phenylcyclohexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2201-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylcyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002201243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylcyclohexylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01506 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Phenylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PHENYLCYCLOHEXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBO2D49I2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Phenylcyclohexylamine (PCP) and its Interaction with NMDA Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylcyclohexylamine (PCP), a dissociative anesthetic, primarily exerts its complex psychoactive effects through its interaction with the N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system. This technical guide provides an in-depth exploration of the molecular mechanisms governing PCP's action on NMDA receptors, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Non-Competitive Antagonism of the NMDA Receptor

The principal mechanism of action of this compound is the non-competitive antagonism of the NMDA receptor ion channel. The NMDA receptor, a ligand-gated ion channel, facilitates the influx of cations, predominantly Ca2+, into the neuron upon activation. This calcium influx is a critical initiator of various downstream signaling cascades integral to synaptic plasticity, learning, and memory.[1]

PCP's inhibitory action is characterized as a "use-dependent" or "open-channel" blockade.[1] This signifies that for PCP to exert its antagonistic effect, the NMDA receptor channel must first be opened by the concurrent binding of the neurotransmitter glutamate (B1630785) and a co-agonist, either glycine (B1666218) or D-serine, to their respective binding sites on the receptor complex.[1] Once the channel is in its open conformation, PCP can enter the ion pore and bind to a specific site within the channel lumen, commonly referred to as the "PCP binding site."[2][3] This binding physically obstructs the passage of ions, thereby preventing neuronal depolarization and subsequent intracellular signaling events. This mode of action is classified as non-competitive antagonism because PCP does not directly compete with glutamate or its co-agonists for their binding sites.[1][2]

The PCP binding site is located near the magnesium (Mg2+) binding site, which is responsible for the voltage-dependent block of the NMDA receptor at resting membrane potential.[3] The binding of PCP within the channel is mediated by non-covalent interactions, including hydrogen bonding and hydrophobic interactions.[3]

Quantitative Data: Binding Affinities and Kinetics

The affinity of this compound and related compounds for the NMDA receptor has been quantified through various experimental paradigms, primarily radioligand binding assays. The data presented below summarizes key binding parameters.

| Compound | Ligand Used for Displacement | Preparation | Ki (nM) | IC50 (µM) | Kd (nM) | Bmax (pmol/mg protein) | Reference |

| Phencyclidine (PCP) | [3H]MK-801 | Rat Brain Membranes | 59 | 2.02 | 35 | - | [2][4][5] |

| Phencyclidine (PCP) | - | NGF-differentiated PC12 cells | - | 50-100 (inhibition of differentiation) | - | Increased 4-fold post-differentiation | [6] |

| This compound (PCA) | [3H]MK-801 | Rat Brain Membranes | - | 0.23 (relative to PCP=1) | - | - | [7] |

| (+)-MK-801 | --INVALID-LINK---MK-801 | Rat Cortex Membranes | - | - | 4.59 | 0.836 | [5] |

| (+)-MK-801 | --INVALID-LINK---MK-801 | Rat Cerebellum Membranes | - | - | 25.99 | 0.573 | [5] |

| (+)-MK-801 | --INVALID-LINK---MK-801 | Rat Striatum Membranes (high affinity) | - | - | 1.43 | 0.272 | [5] |

| (+)-MK-801 | --INVALID-LINK---MK-801 | Rat Striatum Membranes (low affinity) | - | - | 12.15 | 1.76 | [5] |

| Ketamine | - | - | ~660 | - | - | - | [8] |

| 3-MeO-PCP | [3H]MK-801 | - | - | 1.51 | - | - | [4] |

| 3-MeO-PCMo | [3H]MK-801 | - | - | 26.67 | - | - | [4] |

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor (PCP Site)

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the PCP binding site on the NMDA receptor using a radiolabeled ligand such as [3H]MK-801.[7][9]

a. Materials and Reagents:

-

Biological Material: Rat cortical membranes.

-

Radioligand: [3H]MK-801.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: 10 µM unlabeled PCP or MK-801.

-

Test Compounds: Serial dilutions of the compounds of interest.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

b. Membrane Preparation:

-

Homogenize rat cortical tissue in ice-cold sucrose (B13894) buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension in assay buffer and recentrifugation to remove endogenous ligands.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

c. Binding Assay Procedure:

-

In a 96-well plate, add the following in triplicate: assay buffer (for total binding), non-specific binding control, and dilutions of the test compound.

-

Add the prepared membrane suspension to each well.

-

Add the radioligand ([3H]MK-801) to each well at a concentration close to its Kd.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

d. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the methodology for recording NMDA receptor-mediated currents in cultured neurons or brain slices to assess the inhibitory effects of this compound.[10]

a. Materials and Reagents:

-

Cell Preparation: Cultured neurons or acutely prepared brain slices.

-

External Solution (aCSF): Containing NaCl, KCl, CaCl2, MgCl2, glucose, and a buffer (e.g., HEPES), pH 7.4.

-

Internal Solution: For the patch pipette, containing a potassium salt (e.g., K-gluconate), EGTA, ATP, GTP, and a buffer (e.g., HEPES), pH 7.2.

-

NMDA Receptor Agonists: NMDA and glycine.

-

Test Compound: this compound (PCP).

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

-

Microscope.

b. Recording Procedure:

-

Prepare the cell culture or brain slice in the recording chamber and perfuse with external solution.

-

Fabricate a glass micropipette with a tip resistance of 3-5 MΩ and fill it with the internal solution.

-

Under microscopic guidance, approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

Clamp the cell membrane potential at a negative holding potential (e.g., -70 mV) to record inward currents.

-

Apply NMDA and glycine to the external solution to evoke NMDA receptor-mediated currents. The presence of Mg2+ in the external solution will result in a voltage-dependent block.

-

Once a stable baseline current is established, apply this compound at various concentrations to the perfusion solution.

-

Record the changes in the amplitude and kinetics of the NMDA receptor-mediated current in the presence of PCP.

c. Data Analysis:

-

Measure the peak amplitude of the NMDA receptor-mediated current before and after the application of PCP.

-

Construct a concentration-response curve by plotting the percentage of current inhibition against the concentration of PCP.

-

Determine the IC50 value for the block of NMDA receptor currents by PCP.

-

Analyze the kinetics of the block (e.g., onset and offset rates) to further characterize the mechanism of inhibition.

Visualizations

Signaling Pathways

Caption: NMDA Receptor signaling cascade and its inhibition by this compound (PCP).

Experimental Workflows

Caption: Workflow for characterizing PCP's interaction with NMDA receptors.

Conclusion

This compound's primary mechanism of action is the non-competitive, open-channel blockade of the NMDA receptor. This interaction is central to its profound pharmacological effects. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists in the field of neuropharmacology and drug development. A thorough understanding of PCP's interaction with the NMDA receptor is crucial for elucidating the pathophysiology of certain neuropsychiatric disorders and for the development of novel therapeutic agents targeting the glutamatergic system.

References

- 1. researchgate.net [researchgate.net]

- 2. The PCP site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phencyclidine - Wikipedia [en.wikipedia.org]

- 4. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Distinctive structural requirement for the binding of uncompetitive blockers (phencyclidine-like drugs) to the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. PCP site 2: a high affinity MK-801-insensitive phencyclidine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1-Phenylcyclohexylamine from 1-Phenylcyclohexene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for producing 1-phenylcyclohexylamine, a key intermediate in the synthesis of various pharmaceuticals, from the readily available starting material, 1-phenylcyclohexene. The document details the well-established Ritter reaction, including its mechanism, a detailed experimental protocol, and expected yields. Furthermore, it explores alternative synthetic strategies, namely direct hydroamination and a two-step aziridination-reduction pathway. While these alternative routes offer potential advantages in terms of atom economy and milder reaction conditions, established experimental protocols for the specific transformation of 1-phenylcyclohexene are less documented in the literature. This guide aims to provide a thorough understanding of the available synthetic methodologies, their comparative advantages and disadvantages, and the current state of research in this area.

Introduction

This compound is a crucial building block in the synthesis of a variety of organic molecules, most notably as a precursor to the dissociative anesthetic Phencyclidine (PCP) and its analogs. The efficient and scalable synthesis of this amine is therefore of significant interest to the pharmaceutical and organic synthesis communities. 1-Phenylcyclohexene serves as a logical and cost-effective starting material for this transformation. This guide will explore the primary methods for the conversion of 1-phenylcyclohexene to this compound, with a focus on providing practical experimental details and comparative data.

The Ritter Reaction: A Well-Established Synthetic Route

The Ritter reaction is the most commonly employed method for the synthesis of this compound from 1-phenylcyclohexene. This reaction involves the acid-catalyzed addition of a nitrile (in this case, hydrocyanic acid generated in situ from sodium cyanide) to a carbocation, followed by hydrolysis of the resulting nitrilium ion intermediate to an amide, which is then further hydrolyzed to the desired amine.

Reaction Mechanism

The mechanism of the Ritter reaction for the synthesis of this compound from 1-phenylcyclohexene is as follows:

-

Carbocation Formation: In the presence of a strong acid, such as sulfuric acid, 1-phenylcyclohexene is protonated to form a stable tertiary benzylic carbocation.

-

Nucleophilic Attack by Nitrile: The nitrogen atom of the nitrile (hydrocyanic acid) acts as a nucleophile and attacks the carbocation, forming a nitrilium ion.

-

Hydrolysis to Amide: The nitrilium ion is then hydrolyzed by water present in the reaction mixture to form an N-formyl intermediate, N-(1-phenylcyclohexyl)formamide.

-

Hydrolysis to Amine: Finally, the N-formyl intermediate is hydrolyzed under acidic or basic conditions to yield this compound.

Experimental Protocol

The following protocol is a well-documented procedure for the synthesis of this compound via the Ritter reaction.[1][2]

Materials:

-

1-Phenylcyclohexene

-

Sodium Cyanide (NaCN)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dibutyl ether

-

Diethyl ether

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (B78521) (NaOH)

-

Acetone

-

Methanol

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, a mixture of 15.8 g (0.1 mol) of 1-phenylcyclohexene and 12.2 g (0.25 mol) of sodium cyanide in 50 mL of dibutyl ether is prepared.

-

Acid Addition: The mixture is stirred, and 30 mL of concentrated sulfuric acid is added dropwise from the dropping funnel over a period of 1 hour. The temperature of the reaction mixture should be monitored and controlled.

-

Reaction: After the addition of sulfuric acid is complete, the mixture is stirred for an additional hour.

-

Work-up and Extraction: The reaction mixture is then carefully poured into a beaker containing ice water. The aqueous layer is extracted with diethyl ether.

-

Isolation of Intermediate: The ether extracts are combined, and the solvent is removed under reduced pressure to yield the crude N-formyl-1-phenylcyclohexylamine intermediate.

-

Hydrolysis: To the crude intermediate, 30 mL of concentrated hydrochloric acid is added, and the mixture is refluxed for 3 hours.

-

Isolation of Amine: After cooling, the aqueous layer is separated, made basic with a sodium hydroxide solution, and then extracted with diethyl ether.

-

Salt Formation and Purification: The ether extract containing the free base is treated with a solution of dry HCl in isopropanol to precipitate the hydrochloride salt. The solvent is evaporated, and the residue is recrystallized from a methanol/ether mixture to yield pure this compound hydrochloride.

Quantitative Data

| Parameter | Value | Reference |

| Yield of N-formyl intermediate | 50-60% | [1] |

| Overall Yield of this compound | ~30% | [1] |

Alternative Synthetic Routes

While the Ritter reaction is a proven method, it involves the use of highly toxic sodium cyanide and strong acids, and the overall yield is moderate. Therefore, the development of alternative, more efficient, and safer synthetic routes is of considerable interest.

Direct Catalytic Hydroamination

Direct hydroamination involves the addition of an N-H bond of ammonia (B1221849) across the double bond of 1-phenylcyclohexene. This approach is highly atom-economical but is often challenging to achieve, especially with unactivated alkenes and ammonia.

Challenges:

-

Low Reactivity: The double bond in 1-phenylcyclohexene is not highly activated towards nucleophilic attack by ammonia.

-

Catalyst Development: Finding an effective catalyst that can facilitate the direct addition of ammonia to the alkene under mild conditions is a significant challenge. Most existing hydroamination catalysts are more effective for activated alkenes or alkynes.

-

Side Reactions: Isomerization of the starting material or oligomerization can be potential side reactions.

Current Status:

Synthesis via Aziridination and Reductive Ring-Opening

A two-step approach involving the formation of an aziridine (B145994) intermediate followed by its reductive ring-opening offers another potential route to this compound.

Step 1: Aziridination of 1-Phenylcyclohexene

The first step involves the conversion of 1-phenylcyclohexene to 1-phenyl-7-azabicyclo[4.1.0]heptane. This can be achieved using various aziridinating agents.

Step 2: Reductive Ring-Opening of the Aziridine

The formed aziridine can then be subjected to reductive cleavage to yield this compound. The regioselectivity of the ring-opening is a critical factor.

Potential Advantages:

-

Milder Conditions: Aziridination and reduction reactions can often be carried out under milder conditions compared to the Ritter reaction.

-

Stereochemical Control: Depending on the reagents and catalysts used, this route may offer better control over the stereochemistry of the final product.

Challenges and Current Status:

While the hydrogenolysis of 1-phenyl-7-azabicyclo[4.1.0]heptane has been reported to yield 2-phenylcyclohexylamine, a detailed and optimized protocol for the initial aziridination of 1-phenylcyclohexene to form the required aziridine intermediate is not well-documented in the readily available literature. Further research is needed to establish a reliable and high-yielding procedure for this two-step synthesis.

Data Summary and Comparison

| Synthetic Route | Key Reagents | Advantages | Disadvantages | Overall Yield |

| Ritter Reaction | 1-Phenylcyclohexene, NaCN, H₂SO₄, HCl | Well-established, reliable | Use of highly toxic cyanide, strong acids, moderate yield | ~30% |

| Direct Hydroamination | 1-Phenylcyclohexene, Ammonia, Catalyst | Atom-economical, potentially greener | Challenging reaction, lack of established protocols for this substrate | Not well-established |

| Aziridination-Reduction | 1-Phenylcyclohexene, Aziridinating agent, Reducing agent | Potentially milder conditions, possible stereocontrol | Lack of established protocols for the aziridination step | Not well-established |

Conclusion

The synthesis of this compound from 1-phenylcyclohexene is most reliably achieved via the Ritter reaction, for which detailed experimental protocols and yield data are available. While this method has its drawbacks, particularly concerning the use of hazardous reagents and moderate yields, it remains the most practical and well-documented approach.

Alternative routes, such as direct hydroamination and a two-step aziridination-reduction sequence, present intriguing possibilities for more atom-economical and potentially safer syntheses. However, the lack of specific and optimized experimental protocols for the conversion of 1-phenylcyclohexene using these methods highlights the need for further research and development in this area. Future work should focus on the discovery of efficient catalysts for the direct hydroamination of 1-phenylcyclohexene and the development of a robust protocol for its aziridination and subsequent reductive ring-opening. Such advancements would provide valuable alternatives for the synthesis of this important pharmaceutical intermediate.

References

The Pharmacological Profile of 1-Phenylcyclohexylamine: A Technical Guide for CNS Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacological profile of 1-Phenylcyclohexylamine (PCA), a compound of significant interest for research in the central nervous system (CNS). PCA, a derivative of phencyclidine (PCP) and a metabolite of other PCP analogs, is a pharmacologically active aralkylamine.[1] Its primary mechanism of action as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist underpins its potential as both a research tool and a therapeutic agent, particularly in the realm of anesthetics and anticonvulsants.[1][2] However, its high potential for abuse has led to its classification as a DEA Schedule II controlled substance in the United States.[1][3]

Mechanism of Action

The principal pharmacological effect of this compound stems from its interaction with the NMDA receptor, a critical component in synaptic plasticity and neuronal communication.[1]

Non-Competitive NMDA Receptor Antagonism

This compound acts as a non-competitive antagonist at the NMDA receptor.[1][2] This means it obstructs the receptor's function without directly competing with the binding of the primary agonists, glutamate (B1630785) and glycine.[1] The binding site for PCA and other arylcyclohexylamines is located within the ion channel of the NMDA receptor complex, often referred to as the "PCP site".[1][4]

Upon activation by glutamate and a co-agonist (glycine or D-serine), the NMDA receptor's ion channel opens, permitting the influx of calcium ions. PCA then enters the open channel and binds to its specific site, physically blocking the flow of ions. This "open-channel blockade" is a characteristic feature of this class of compounds.[1]

Interactions with Other Neurotransmitter Systems

Pharmacodynamics

The antagonism of the NMDA receptor by this compound leads to a range of pharmacodynamic effects.

Dissociative and Anesthetic Effects

The blockade of NMDA receptors disrupts normal glutamatergic neurotransmission, resulting in a dissociative state characterized by a sense of detachment from oneself and the environment.[1] This is the basis for the anesthetic properties of related compounds like ketamine and PCP.[1]

Anticonvulsant Activity

By inhibiting excessive neuronal excitation mediated by NMDA receptors, PCA has demonstrated protective effects against seizures.[1] It has shown efficacy in the maximal electroshock (MES) seizure test in mice.[1]

In Vivo Efficacy of this compound in Mice

| Parameter | Value (mg/kg, i.p.) | Description |

| ED₅₀ (MES Test) | 7.0 | The median effective dose for protection against maximal electroshock-induced seizures. |

| TD₅₀ (Motor Impairment) | 16.3 | The median toxic dose causing motor impairment. |

Pharmacokinetics

Pharmacokinetic studies, primarily conducted in rats, have provided insights into the absorption, distribution, metabolism, and elimination of this compound.[1]

Absorption and Distribution

As a lipophilic arylcyclohexylamine, PCA can readily cross the blood-brain barrier to exert its effects on the central nervous system.[1]

Metabolism

This compound is a key metabolite in the biotransformation of several PCP analogs. For instance, phenylcyclohexyldiethylamine (B1196617) (PCDE) is metabolized to the more active N-ethyl-1-phenylcyclohexylamine (PCE), which is then further dealkylated to PCA.[1] This metabolic conversion is likely mediated by cytochrome P450 enzymes in the liver.[1]

Comparative Pharmacokinetic Parameters in Rats (Intravenous Administration)

| Compound | Clearance (mL/min/kg) | Volume of Distribution (Vss; L/kg) | Mean Residence Time (MRT; min) |

| PCDE | 104 ± 24 | 22 ± 5 | 211 ± 34 |

| PCE | 68 ± 10 | 25 ± 4 | 370 ± 54 |

| PCA | 41 ± 10 | 17 ± 5 | 430 ± 70 |

| PCPY | 45 ± 8 | 12 ± 2 | 270 ± 40 |

| Data presented as mean ± S.D. (n=4 rats per compound).[5] |

Notably, this compound has the longest mean residence time, indicating a slower overall elimination process compared to its N-substituted derivatives.[5] Information on the oral bioavailability and elimination half-life of PCA is not extensively available in the current literature.

Quantitative Binding Data

The binding affinity of this compound for the PCP site within the NMDA receptor ion channel has been quantified using radioligand binding assays.

Binding Affinity of this compound at the NMDA Receptor

| Parameter | Value (µM) | Radioligand | Tissue Source |

| IC₅₀ | 0.45 | [³H]MK-801 | Rat brain membranes |

The Ki value can be estimated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocols

NMDA Receptor Binding Assay

This protocol outlines a general method for determining the binding affinity of compounds like this compound to the PCP site of the NMDA receptor.

Objective: To quantify the interaction of a test compound with the NMDA receptor's ion channel binding site using a radioligand competition assay.[1]

Materials:

-

Test Compound: this compound

-

Radioligand: [³H]MK-801 or [³H]-1-[1-(2-thienyl)cyclohexyl]piperidine ([³H]TCP)

-

Tissue Source: Rat brain membranes (e.g., cortex or hippocampus)

-

Buffer: e.g., 5 mM Tris-HCl, pH 7.4

-

Non-specific binding agent: High concentration of unlabeled PCP or MK-801 (e.g., 10 µM)

-

Glass fiber filters

-

Scintillation vials and cocktail

-

Filtration manifold and vacuum pump

-

Liquid scintillation counter

Methodology:

-

Membrane Preparation:

-

Homogenize dissected rat brain tissue in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

Set up assay tubes containing a fixed amount of membrane protein, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of this compound.

-

Include control tubes for total binding (no competitor) and non-specific binding (with an excess of unlabeled ligand).

-

Incubate the tubes at a controlled temperature (e.g., room temperature) to reach equilibrium.

-

-

Filtration and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the log concentration of this compound.

-

Fit the resulting competition curve using non-linear regression to determine the IC₅₀ value.

-

Convert the IC₅₀ value to a Ki (inhibition constant) using the Cheng-Prusoff equation.[1]

-

Mouse Maximal Electroshock (MES) Seizure Test

This protocol is used to evaluate the anticonvulsant activity of a compound.

Objective: To determine the median effective dose (ED₅₀) of a compound required to protect against tonic-clonic seizures induced by maximal electrical stimulation.[1]

Materials:

-

Test Compound: this compound or its analogues

-

Animals: Male mice (e.g., ICR strain)

-

Vehicle: Appropriate solvent for the test compound (e.g., saline, DMSO)

-

Electroshock apparatus with corneal electrodes

-

Electrolyte solution (e.g., saline) for electrodes

Methodology:

-

Animal Preparation and Dosing:

-

Acclimate mice to the experimental environment.

-

Administer various doses of this compound (or vehicle control) via the desired route (e.g., intraperitoneal injection).

-

Allow for a predetermined period for drug absorption and distribution before testing.

-

-

MES Induction:

-

Apply a drop of electrolyte solution to the eyes of the mouse to ensure good electrical contact.

-

Place the corneal electrodes on the eyes.

-

Deliver a brief, high-frequency electrical stimulus of sufficient intensity to induce a tonic-clonic seizure in control animals.

-

-

Observation and Scoring:

-

Observe the mice for the presence or absence of a tonic hindlimb extension, which is the endpoint for protection in this assay.

-

Record the number of animals protected at each dose level.

-

-

Data Analysis:

-

Calculate the percentage of animals protected at each dose.

-

Determine the ED₅₀ value using a suitable statistical method, such as probit analysis.

-

Conclusion

This compound presents a complex and multifaceted pharmacological profile, primarily driven by its potent non-competitive antagonism of the NMDA receptor. Its demonstrated anticonvulsant properties, coupled with a detailed understanding of its pharmacokinetics and metabolism, make it a valuable tool for CNS research. The experimental protocols provided herein offer a framework for the continued investigation of PCA and its analogs, which may lead to the development of novel therapeutic agents for neurological disorders. However, its abuse potential necessitates careful consideration and adherence to regulatory guidelines in all research endeavors.

References

The Pivotal Role of Structure in the Pharmacological Profile of 1-Phenylcyclohexylamine Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylcyclohexylamine (PCA) serves as the foundational scaffold for a diverse class of psychoactive compounds, most notably the dissociative anesthetic phencyclidine (PCP).[1] These molecules are renowned for their complex pharmacological profiles, primarily acting as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor.[2] However, subtle structural modifications to the PCA core can dramatically alter their affinity and activity at other neurological targets, including the dopamine (B1211576) transporter (DAT) and sigma receptors.[1] This intricate interplay between chemical structure and biological activity, known as the structure-activity relationship (SAR), is of paramount importance for the rational design of novel therapeutic agents with enhanced selectivity and diminished adverse effects. This guide provides a comprehensive analysis of the SAR of this compound analogs, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Core Pharmacological Targets and Signaling

The primary mechanism of action for most this compound derivatives is the non-competitive antagonism of the NMDA receptor.[2] These compounds bind to a site within the ion channel of the NMDA receptor complex, effectively blocking the influx of calcium ions that occurs upon receptor activation by glutamate (B1630785) and a co-agonist like glycine (B1666218) or D-serine.[2] This action underlies their anesthetic, anticonvulsant, and, at higher doses, psychotomimetic effects.[2][3]

Beyond the NMDA receptor, many PCA analogs exhibit significant affinity for the dopamine transporter (DAT), inhibiting the reuptake of dopamine and leading to increased extracellular dopamine levels.[4] This interaction is thought to contribute to the stimulant and rewarding effects of some of these compounds.[4] Furthermore, a number of these analogs bind to sigma receptors, though the precise functional consequences of this interaction are still under investigation.[1]

Figure 1: Simplified signaling pathway of the NMDA receptor and the inhibitory action of this compound analogs.

Structure-Activity Relationship Data

The following tables summarize the binding affinities (Ki) and in vivo potencies (ED50) of various this compound analogs, providing a quantitative comparison of their pharmacological profiles.

Table 1: Binding Affinities at the NMDA Receptor (PCP Site)

| Compound | Modification from PCA | Ki (nM) |

| This compound (PCA) | - | 130[1] |

| Phencyclidine (PCP) | N-piperidine | 5.7[1] |

| 3-MeO-PCP | 3-methoxy on phenyl ring, N-piperidine | 20[1] |

| 4-MeO-PCP | 4-methoxy on phenyl ring, N-piperidine | 1400[1] |

| 3-HO-PCP | 3-hydroxy on phenyl ring, N-piperidine | 20 |

| Tenocyclidine (B1683004) (TCP) | Phenyl ring replaced with thienyl, N-piperidine | 3.1 |

| Eticyclidine (PCE) | N-ethyl | 14 |

| Rolicylidine (PCPy) | N-pyrrolidine | 11 |

Table 2: Anticonvulsant Activity (Maximal Electroshock Seizure Test)

| Compound | ED50 (mg/kg, ip) in mice |

| This compound (PCA) Analogs | 5-41[3] |

Key Structural Modifications and Their Effects

Analysis of the available data reveals several key trends in the structure-activity relationships of this compound analogs:

-

N-Substitution: Replacing the primary amine of PCA with a piperidine (B6355638) ring to form PCP dramatically increases affinity for the NMDA receptor.[1] Other N-alkyl or N-cycloalkyl substitutions also generally enhance potency.[5]

-

Aromatic Ring Substitution: The position of substituents on the phenyl ring is critical. A methoxy (B1213986) group at the 3-position (3-MeO-PCP) retains high affinity, whereas moving it to the 4-position (4-MeO-PCP) drastically reduces it.[1] Hydroxylation of the phenyl or cyclohexyl rings tends to decrease both potency and efficacy.[5] Replacing the phenyl ring with a thienyl group, as in tenocyclidine (TCP), can increase NMDA receptor affinity.[5]

-

Cyclohexyl Ring Modifications: Contraction of the cyclohexane (B81311) ring to a cyclopentane (B165970) can lead to a greater separation between anticonvulsant activity and motor toxicity.[3] Methylation of the cyclohexyl ring can also influence this separation.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological properties of this compound analogs.

Radioligand Binding Assays

This in vitro technique is used to determine the affinity of a compound for a specific receptor.

Figure 2: General experimental workflow for radioligand binding assays.

NMDA Receptor ([³H]MK-801) Binding Assay:

-

Membrane Preparation: Homogenize rat forebrain tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in the assay buffer.

-

Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of [³H]MK-801 (a high-affinity NMDA receptor channel blocker), and varying concentrations of the test compound.

-

Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Terminate the assay by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Dopamine Transporter ([³H]WIN 35,428) Binding Assay:

-

Membrane Preparation: Prepare rat striatal membranes as described for the NMDA receptor assay.[1]

-

Incubation: In a 96-well plate, add buffer, the membrane preparation, varying concentrations of the test compound, and a fixed concentration of [³H]WIN 35,428.[1]

-

Non-specific Binding: Define non-specific binding using a high concentration of a known DAT inhibitor such as cocaine.[1]

-

Equilibrium: Incubate the plate on ice for 2-3 hours.[1]

-

Separation and Quantification: Terminate the assay by rapid filtration and quantify radioactivity as described above.

In Vivo Anticonvulsant Activity (Maximal Electroshock Seizure Test)

This animal model assesses the potential of a compound to prevent the spread of seizures.

-

Animal Preparation: Use male mice.

-

Drug Administration: Administer the test compound, typically via intraperitoneal (i.p.) injection, at various doses.

-

MES Induction: At the time of predicted peak drug effect, induce a seizure by delivering a brief electrical stimulus through corneal or ear-clip electrodes.

-

Observation: Observe the animals for the presence or absence of a tonic hindlimb extension, which indicates a maximal seizure.

-

Data Analysis: Calculate the median effective dose (ED50), the dose at which 50% of the animals are protected from the tonic hindlimb extension.

Conclusion

The structure-activity relationship of this compound analogs is a complex but well-defined field. The affinity for the NMDA receptor, dopamine transporter, and other targets can be finely tuned through specific chemical modifications. N-substitution, aromatic ring functionalization, and alterations to the cyclohexyl moiety are all critical determinants of the pharmacological profile. A thorough understanding of these SAR principles is essential for the development of new chemical entities with desired therapeutic properties, such as anticonvulsant or neuroprotective effects, while minimizing undesirable side effects like motor toxicity and abuse potential. The experimental protocols outlined in this guide provide a foundation for the continued exploration and characterization of this important class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and anticonvulsant activity of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-Phenylcyclohexylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Phenylcyclohexylamine hydrochloride (PCA HCl). This document details the compound's chemical and physical characteristics, experimental protocols for their determination, and its primary mechanism of action, including relevant signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.

Physicochemical Properties

This compound hydrochloride is the salt form of the psychoactive substance this compound, a structural analog of phencyclidine (PCP).[1] As a member of the arylcyclohexylamine class, it is characterized by its dissociative anesthetic properties.[1] The hydrochloride salt enhances the compound's stability and solubility.[2]

Table 1: General and Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 1934-71-0 | [2] |

| Molecular Formula | C₁₂H₁₈ClN | [2] |

| Molecular Weight | 211.73 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 247-248 °C | [2] |

| Boiling Point (of free base) | 273.1°C at 760 mmHg | [2] |

| Solubility | Soluble in water and ethanol. Slightly soluble in Chloroform, DMSO, and Methanol. | [2] |

Spectroscopic Data

Detailed spectroscopic data for the hydrochloride salt of this compound are not extensively available in the public domain. The following table summarizes available data for the free base.

Table 2: Spectroscopic Data for this compound (Free Base)

| Technique | Data | Reference(s) |

| GC-MS (m/z) | Top Peak: 132, 2nd Highest: 175, 3rd Highest: 104 | [2] |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound hydrochloride.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[3]

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, finely powdered this compound hydrochloride is packed into a capillary tube to a height of 1-2 mm.[4]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or similar device.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure accurate measurement.

-

Observation: The temperature at which the first crystal begins to melt and the temperature at which the last crystal completely melts are recorded as the melting point range.[4] For a pure substance, this range is typically narrow (0.5-1.0°C).

Solubility Determination

Determining the solubility of a compound is essential for its formulation and understanding its behavior in biological systems.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Preparation: An excess amount of this compound hydrochloride is added to a known volume of the desired solvent (e.g., water, ethanol) in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of this compound hydrochloride in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[5]

pKa Determination

The pKa value indicates the strength of a weak base and is crucial for predicting its ionization state at different pH values.

Protocol: Potentiometric Titration for pKa Determination

-

Solution Preparation: A known concentration of this compound hydrochloride is dissolved in water.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., 0.1 M NaOH) is placed in a burette.

-

Titration: The strong base is added to the amine hydrochloride solution in small, precise increments. The pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the steepest part of the curve. The half-equivalence point (the volume of titrant that is half of the equivalence point volume) is located, and the pH at this point is equal to the pKa of the conjugate acid.

Spectroscopic Analysis

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound hydrochloride is dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OD) in an NMR tube.

-

¹H NMR Acquisition: A one-dimensional proton NMR spectrum is acquired. Key parameters to consider are the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: A one-dimensional carbon-13 NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum to single peaks for each unique carbon atom.[6]

-

Data Processing and Interpretation: The acquired spectra are processed (Fourier transform, phasing, and baseline correction). The chemical shifts, integration (for ¹H NMR), and splitting patterns are analyzed to confirm the molecular structure.[7]

Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of solid this compound hydrochloride is finely ground and mixed with potassium bromide (KBr) to form a pellet, or a thin film is cast onto a salt plate (e.g., NaCl or KBr) from a solution.[8]

-

Spectrum Acquisition: The sample is placed in the IR beam of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[9]

-

Data Interpretation: The absorption bands in the spectrum are correlated to the vibrational frequencies of the functional groups present in the molecule to confirm its identity.[10]

Mechanism of Action and Signaling Pathway

The primary pharmacological effect of this compound hydrochloride is mediated through its action as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][11]

NMDA Receptor Antagonism:

This compound binds to a site within the ion channel of the NMDA receptor, often referred to as the "PCP binding site".[11] This action is uncompetitive, meaning it preferentially binds to the receptor when it is in its open state, activated by the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine).[12] By physically blocking the channel, it prevents the influx of Ca²⁺ and Na⁺ ions, thereby inhibiting excitatory neurotransmission.[1] This blockade of the NMDA receptor is believed to be responsible for the dissociative anesthetic effects of the compound.[1]

Downstream Signaling:

The antagonism of the NMDA receptor by compounds like this compound can influence downstream signaling pathways. For instance, NMDA receptor activation is linked to the extracellular signal-regulated kinase (ERK1/2) signaling cascade, which in turn can lead to the phosphorylation of the cAMP-responsive element binding protein (CREB) and the activation of genes involved in neuronal survival and plasticity.[13] By blocking the NMDA receptor, this compound can modulate these pathways.

Caption: NMDA Receptor Antagonism by this compound HCl.

Synthetic Workflow

A common laboratory-scale synthesis of this compound hydrochloride is through the Ritter reaction.

Caption: Synthetic workflow for this compound HCl.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 4. chm.uri.edu [chm.uri.edu]

- 5. pharmatutor.org [pharmatutor.org]

- 6. nmr.ceitec.cz [nmr.ceitec.cz]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 11. benchchem.com [benchchem.com]

- 12. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 13. pnas.org [pnas.org]

1-Phenylcyclohexylamine as a phencyclidine (PCP) metabolite

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Phenylcyclohexylamine (PCA) is a primary metabolite of the dissociative anesthetic phencyclidine (PCP). As a pharmacologically active compound in its own right, PCA contributes to the overall physiological and toxicological profile observed after PCP administration. This technical guide provides a comprehensive overview of PCA's role as a PCP metabolite, detailing its formation, analytical detection, and the downstream signaling effects of its primary pharmacological action.

Metabolic Pathway of Phencyclidine to this compound

Phencyclidine undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The formation of this compound occurs via N-dealkylation of the piperidine (B6355638) ring from the parent PCP molecule. While multiple CYP isoforms are involved in the overall metabolism of PCP, in vitro studies with human liver microsomes suggest a significant role for CYP3A4 in its biotransformation. Other isoforms, such as CYP2B6 and CYP2C19, are also involved in PCP metabolism, primarily through hydroxylation of the cyclohexane (B81311) ring. The N-dealkylation reaction results in the removal of the piperidine group, yielding PCA.

Below is a diagram illustrating the metabolic conversion of Phencyclidine to this compound.

Caption: Metabolic pathway of Phencyclidine to this compound.

Quantitative Data

The following tables summarize key quantitative data related to the analysis and properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₇N |

| Molecular Weight | 175.27 g/mol |

| CAS Number | 2201-24-3 |

| DEA Schedule | II |

Table 2: Typical Parameters for Analytical Quantification of this compound

| Analytical Method | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) |

| RP-HPLC with UV Detection | 1 - 100 | ~0.1 | ~0.3 | 98 - 102 | < 2 |

| GC-MS (with TFAA Derivatization) | 0.1 - 50 | ~0.01 | ~0.03 | 97 - 103 | < 5 |

Experimental Protocols

Protocol 1: Quantification of this compound in a Biological Matrix (e.g., Urine) by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard procedure for the extraction and quantitative analysis of PCA from a urine sample.

1. Sample Preparation and Extraction:

-

To 1 mL of urine, add an appropriate internal standard (e.g., a deuterated analog of PCA).

-

Adjust the pH of the sample to >10 with a suitable base (e.g., 1M NaOH).

-

Perform liquid-liquid extraction by adding 5 mL of an organic solvent (e.g., ethyl acetate), vortexing for 2 minutes, and centrifuging at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

2. Derivatization:

-

To the dried extract, add 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (B1165640) (TFAA).

-

Cap the vial and heat at 70°C for 30 minutes.

-

Cool the sample to room temperature before injection.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized PCA and the internal standard.

-

4. Quantification:

-

Construct a calibration curve by analyzing standards of known concentrations.

-

Determine the concentration of PCA in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Below is a workflow diagram for the GC-MS analysis of this compound.

Unveiling the Anticonvulsant Potential of 1-Phenylcyclohexylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylcyclohexylamine (PCA), a derivative of phencyclidine (PCP), has emerged as a compound of significant interest in the field of epilepsy research.[1] Classified as an aralkylamine, PCA exhibits notable anticonvulsant properties, primarily attributed to its mechanism of action as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2][3] This technical guide provides a comprehensive overview of the anticonvulsant profile of this compound, detailing its efficacy in preclinical models, the experimental protocols for its evaluation, and its underlying molecular mechanism. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antiepileptic drugs.

Quantitative Analysis of Anticonvulsant and Motor Impairment Effects

The anticonvulsant efficacy of this compound and its analogs has been predominantly evaluated in rodent models using the Maximal Electroshock (MES) seizure test, a well-established model for generalized tonic-clonic seizures.[4] Motor impairment, a critical aspect of the neurotoxicity profile, is typically assessed using the rotarod test. The data presented below summarizes the median effective dose (ED50) in the MES test and the median toxic dose (TD50) from motor impairment studies, providing insight into the therapeutic index of these compounds.

| Compound | Animal Model | Administration Route | Anticonvulsant Efficacy (MES) ED50 (mg/kg) | Motor Impairment (Rotarod) TD50 (mg/kg) | Protective Index (TD50/ED50) | Reference |

| This compound (PCA) | Mouse | Intraperitoneal (i.p.) | 7.0 | 16.3 | 2.3 | [5] |

| 1,1-Pentamethylenetetrahydroisoquinoline (B1212019) (PM-THIQ) | Mouse | Intraperitoneal (i.p.) | 14.3 | 43.0 | 3.0 | [5] |

| N-ethyl-PCA | Mouse | Intraperitoneal (i.p.) | Not specified | Not specified | Not specified | [5] |

| 2-methyl-PCA | Mouse | Intraperitoneal (i.p.) | Not specified | Not specified | Not specified | [5] |

| N-methyl-PM-THIQ | Mouse | Intraperitoneal (i.p.) | Not specified | Not specified | Not specified | [5] |

Note: A comprehensive study on thirty-eight analogues of PCA reported ED50 values in the MES seizure test ranging from 5 to 41 mg/kg (i.p.), with all active compounds also inducing motor toxicity.[6]

Mechanism of Action: NMDA Receptor Antagonism

The primary mechanism underlying the anticonvulsant effects of this compound is its action as a non-competitive antagonist at the NMDA receptor.[2][3] During seizure activity, excessive release of the excitatory neurotransmitter glutamate (B1630785) leads to overactivation of NMDA receptors. This results in a massive influx of calcium ions (Ca²⁺) into the neuron, a key trigger for the hyperexcitability and neurotoxicity associated with seizures.[7]

This compound binds to a site within the ion channel of the NMDA receptor, often referred to as the "PCP site," thereby physically blocking the flow of ions.[2][3] This "open-channel blockade" is a hallmark of arylcyclohexylamines and effectively dampens the excessive neuronal firing that characterizes a seizure.

Experimental Protocols

Detailed methodologies for the key in vivo and in vitro assays used to characterize the anticonvulsant properties of this compound are provided below.

Maximal Electroshock (MES) Seizure Test

Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.[4]

Materials:

-

Electroconvulsive shock apparatus

-

Corneal electrodes

-

Animal restrainers

-

0.5% Tetracaine (B1683103) hydrochloride solution (topical anesthetic)

-

0.9% Saline solution

-

Test compound (this compound) and vehicle control

-

Male CF-1 or C57BL/6 mice

Procedure:

-

Animal Preparation: Acclimatize animals to the laboratory environment.

-

Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection. The time between administration and testing should be determined by the compound's time to peak effect.

-

Anesthesia and Electrode Placement: Apply a drop of 0.5% tetracaine hydrochloride to the corneas for local anesthesia, followed by a drop of 0.9% saline to ensure good electrical contact.[2] Place the corneal electrodes on the eyes of the restrained animal.

-

Stimulation: Deliver a 60 Hz alternating current of 50 mA for 0.2 seconds.[1][4]

-

Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension.

-

Endpoint: The abolition of the tonic hindlimb extension is considered protection.[4]

-

Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50 value using probit analysis.

Rotarod Test for Motor Impairment

Objective: To evaluate the effect of a compound on motor coordination and balance, as an indicator of neurotoxicity.[8]

Materials:

-

Rotarod apparatus for mice

-

Test compound (this compound) and vehicle control

-

Male CF-1 or C57BL/6 mice

Procedure:

-

Animal Acclimation: Acclimatize mice to the testing room for at least 15-30 minutes.[9][10]

-

Drug Administration: Administer this compound or vehicle at various doses.

-

Testing: At the time of expected peak effect, place each mouse on the rotating rod. The rod can be set to a constant speed or an accelerating speed (e.g., 4 to 40 rpm over 300 seconds).[9]

-

Observation: Record the latency for each animal to fall from the rod. A cut-off time (e.g., 180 seconds) is typically employed.[11]

-

Endpoint: Falling from the rod or completing a full passive rotation with the rod is considered motor impairment.[9]

-

Data Analysis: Calculate the percentage of animals exhibiting motor impairment at each dose and determine the TD50 value.

Pentylenetetrazol (PTZ) Seizure Model

Objective: To assess the ability of a compound to raise the seizure threshold, modeling myoclonic and absence seizures.[12] this compound has been found to be ineffective in this model at non-toxic doses.[5]

Materials:

-

Pentylenetetrazol (PTZ) solution

-

Test compound (this compound) and vehicle control

-

Observation chambers

-

Male CF-1 or C57BL/6 mice

Procedure:

-

Animal Preparation: Acclimatize mice individually in observation chambers.

-

Drug Administration: Administer this compound or vehicle i.p. at a predetermined time before PTZ injection.[12]

-

PTZ Injection: Administer a convulsant dose of PTZ subcutaneously.[12]

-

Observation: Observe the animals for at least 30 minutes for the presence of clonic seizures.[12]

-

Endpoint: The absence of a generalized clonic seizure for a defined period is considered protection.

NMDA Receptor Binding Assay

Objective: To determine the in vitro affinity of a compound for the PCP binding site within the NMDA receptor ion channel.[13]

Materials:

-

Rat brain cortical membranes

-

[³H]-1-[1-(2-thienyl)cyclohexyl]piperidine ([³H]TCP) or other suitable radioligand

-

Test compound (this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare a homogenate of whole rat brain minus the cerebellum.

-

Incubation: Incubate the brain membranes with the [³H]-radioligand and varying concentrations of the test compound.

-

Controls: Include samples for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled ligand).

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for evaluating the anticonvulsant properties of a compound like this compound.

Conclusion

This compound demonstrates significant anticonvulsant activity in preclinical models, particularly in the maximal electroshock seizure test, which is indicative of potential efficacy against generalized tonic-clonic seizures. Its mechanism of action as a non-competitive NMDA receptor antagonist provides a strong rationale for its anticonvulsant effects. While the compound also exhibits motor impairment at higher doses, some of its analogs have shown an improved therapeutic index. Further investigation into the structure-activity relationships of this compound analogs may lead to the development of novel antiepileptic drugs with enhanced efficacy and a more favorable safety profile. The detailed experimental protocols and workflows presented in this guide provide a robust framework for the continued exploration of this promising class of compounds.

References

- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 2. benchchem.com [benchchem.com]

- 3. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]

- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 5. Anticonvulsant activities of this compound and its conformationally restricted analog 1,1-pentamethylenetetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anticonvulsant activity of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Rotarod performance test - Wikipedia [en.wikipedia.org]

- 9. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 10. mmpc.org [mmpc.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Stereochemistry and Molecular Geometry of 1-Phenylcyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the stereochemistry and molecular geometry of 1-Phenylcyclohexylamine (PCA), a compound of significant interest due to its relationship with phencyclidine (PCP) and its own pharmacological activity. This document collates crystallographic and spectroscopic data, details experimental protocols for its synthesis and analysis, and presents visualizations of key concepts to offer a thorough understanding of its three-dimensional structure and conformational dynamics.

Introduction

This compound (PCA) is an arylcyclohexylamine that serves as a precursor in the synthesis of phencyclidine (PCP) and its analogs.[1] It is also a metabolite of several PCP-related compounds.[2] PCA itself exhibits pharmacological activity, primarily as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[3] Understanding the precise stereochemistry and molecular geometry of PCA is crucial for elucidating its structure-activity relationships, designing novel derivatives with specific pharmacological profiles, and developing analytical methods for its detection.

Stereochemistry

This compound is an achiral molecule.[1] The central quaternary carbon atom, to which the phenyl ring, the cyclohexyl ring, and the amino group are attached, is not a stereocenter due to the presence of two identical methylene (B1212753) groups within the cyclohexyl ring in a symmetrical arrangement relative to the substitution point. Consequently, PCA does not exhibit optical activity.[1]

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is defined by the spatial arrangement of its constituent atoms. The central quaternary carbon atom exhibits a tetrahedral geometry consistent with sp³ hybridization.[1] The overall shape of the molecule is dictated by the conformation of the cyclohexane (B81311) ring and the relative orientations of the phenyl and amino substituents.

Cyclohexane Ring Conformation

The cyclohexane ring in this compound preferentially adopts a chair conformation , which is the most stable conformation for six-membered rings as it minimizes both angle strain and torsional strain.[4][5] The ring can undergo a "ring flip" to an alternative chair conformation, but in substituted cyclohexanes, the equilibrium favors the conformation where bulky substituents occupy the equatorial position to minimize steric hindrance.[4][6]

Substituent Orientation

In the most stable conformation of this compound, it is expected that the larger phenyl group occupies an equatorial position to minimize 1,3-diaxial interactions.[4] This places the smaller amino group in the axial position . This conformational preference is supported by X-ray crystallography studies of the closely related precursor, 1-phenylcyclohexanol (B105894), where the phenyl group is found in the equatorial position and the hydroxyl group in the axial position.[7]

The orientation of the phenyl ring relative to the cyclohexane ring is also a key geometric feature. In the equatorial position, the phenyl ring is most stable when it lies in the bisector plane of the cyclohexane chair, which avoids unfavorable steric interactions between the ortho hydrogens of the phenyl ring and the equatorial hydrogens of the cyclohexane ring.[4]

Quantitative Geometric Data

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C (cyclohexane, avg.) | 1.53 |

| C-C (phenyl, avg.) | 1.39 |

| C-O (in precursor) | 1.44 |

| C-N (expected) | ~1.47 |

| **Bond Angles (°) ** | |

| C-C-C (cyclohexane, avg.) | 111 |

| C-C-C (phenyl, avg.) | 120 |

| C-C-O (in precursor) | 109.5 |

| C-C-N (expected) | ~109.5 |

| Data derived from the crystal structure of 1-phenylcyclohexanol and general chemical principles. |

Experimental Protocols

Synthesis of this compound

A common and well-documented method for the synthesis of this compound is the Ritter reaction, starting from 1-phenylcyclohexene.[4][8]

Experimental Protocol: Synthesis via Ritter Reaction [4][8]

-

Materials:

-

1-phenylcyclohexene

-

Sodium cyanide (NaCN)

-

Dibutyl ether

-

Sulfuric acid (H₂SO₄)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether

-

Methanol

-

-

Procedure:

-

In a suitable reaction vessel, combine 15.8 g (0.1 mole) of 1-phenylcyclohexene and 12.2 g (0.25 mole) of NaCN in 50 mL of dibutyl ether.

-

With stirring, slowly add 30 mL of concentrated H₂SO₄ over a period of one hour.

-

Continue stirring the reaction mixture for an additional hour.

-

Pour the reaction mixture into water and extract the aqueous phase with diethyl ether.

-

Remove the organic solvents under reduced pressure.

-

To the resulting residue, add 30 mL of concentrated HCl and reflux the mixture for 3 hours.

-

After cooling, separate the aqueous layer and basify it with a NaOH solution.

-

Extract the basic aqueous layer with diethyl ether.

-

To prepare the hydrochloride salt, add dry HCl in isopropanol to the ether extract and evaporate the solvent.

-

Add 20 mL of acetone to the residue.

-

Recrystallize the crude product twice from a methanol/ether mixture to yield crystalline this compound hydrochloride.

-

A logical workflow for troubleshooting this synthesis is presented below.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

A complex multiplet in the aromatic region (δ 7.0-7.5 ppm) corresponding to the protons of the phenyl group.

-

A broad multiplet in the aliphatic region (δ 1.0-2.5 ppm) corresponding to the protons of the cyclohexane ring.

-

A broad singlet for the amine protons (-NH₂), the chemical shift of which would be dependent on the solvent and concentration.

-

-

¹³C NMR:

-

Multiple signals in the aromatic region (δ 120-150 ppm) for the carbons of the phenyl group.

-

Signals in the aliphatic region (δ 20-60 ppm) for the carbons of the cyclohexane ring.

-

A signal for the quaternary carbon attached to the phenyl and amino groups.

-

Experimental Protocol: General NMR Analysis of Arylcyclohexylamines [9][10]

-

Sample Preparation:

-

Dissolve 5-10 mg of the analyte in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

For ¹H NMR, typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, proton decoupling is typically used to simplify the spectrum. A larger spectral width (e.g., 0-200 ppm) is required.

-

Advanced 2D NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of proton and carbon signals.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

The logical relationship for NMR-based structure elucidation is depicted below.

Conclusion

This compound is an achiral molecule with a well-defined three-dimensional structure dominated by the chair conformation of its cyclohexane ring. The bulky phenyl group preferentially occupies an equatorial position to minimize steric strain. While detailed crystallographic data for PCA itself remains elusive, analysis of its precursor, 1-phenylcyclohexanol, provides a reliable model for its molecular geometry. The synthetic and analytical protocols outlined in this guide offer a robust framework for researchers working with this important compound and its derivatives. A deeper understanding of its stereochemistry and molecular geometry is fundamental for advancing research in medicinal chemistry and pharmacology.

References

- 1. 1-Phenylcyclohexanol [webbook.nist.gov]

- 2. Sample Preparation Procedures for High-Resolution Nuclear Magnetic Resonance Studies of Aqueous and Stabilized Solutions of Therapeutic Peptides | Springer Nature Experiments [experiments.springernature.com]

- 3. This compound | C12H17N | CID 31862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 7. 1-Phenylcyclohexanol for Research|High Purity [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. repositorio.uam.es [repositorio.uam.es]

1-Phenylcyclohexylamine: An In-depth Analysis of its Interactions with Dopamine and Serotonin Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction